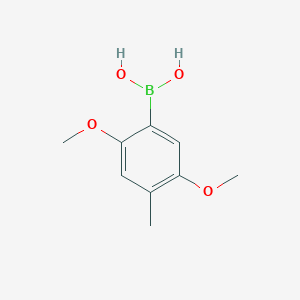
3-(Benzyloxy)-2,6-dichlorobenzoic acid
概要
説明
3-(Benzyloxy)-2,6-dichlorobenzoic acid is an organic compound with the molecular formula C14H10Cl2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 3 is replaced by a benzyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2,6-dichlorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichlorobenzoic acid.
Benzyloxy Substitution: The benzyloxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 2,6-dichlorobenzoic acid with benzyl alcohol in the presence of a suitable base, such as sodium hydroxide, under reflux conditions.
Purification: The product is then purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
3-(Benzyloxy)-2,6-dichlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid group.
Reduction: The chlorine atoms can be reduced to hydrogen atoms under suitable conditions.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium amide (NaNH2) or sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products
Oxidation: Oxidation of the benzyloxy group yields 2,6-dichlorobenzoic acid.
Reduction: Reduction of the chlorine atoms results in benzyloxybenzoic acid.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学的研究の応用
3-(Benzyloxy)-2,6-dichlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Benzyloxy)-2,6-dichlorobenzoic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The benzyloxy group can interact with hydrophobic pockets in proteins, while the chlorine atoms can form halogen bonds, enhancing binding affinity.
類似化合物との比較
Similar Compounds
3-Benzyloxybenzoic acid: Similar structure but lacks the chlorine atoms at positions 2 and 6.
2,6-Dichlorobenzoic acid: Lacks the benzyloxy group at position 3.
Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
3-(Benzyloxy)-2,6-dichlorobenzoic acid is unique due to the combination of the benzyloxy group and chlorine atoms, which can confer specific chemical and biological properties. This combination can enhance its binding affinity to certain biological targets and influence its reactivity in chemical synthesis.
特性
IUPAC Name |
2,6-dichloro-3-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDBDUWYRAXEDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Cl)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569748 | |
| Record name | 3-(Benzyloxy)-2,6-dichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95645-03-7 | |
| Record name | 3-(Benzyloxy)-2,6-dichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B3362039.png)
![6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one](/img/structure/B3362045.png)
![3-Phenyl-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine](/img/structure/B3362052.png)





![4,5-Dihydropyrrolo[1,2-A]thieno[3,2-E]pyrazine](/img/structure/B3362092.png)
![1H-Pyrazolo[4,3-B]pyridine-5-carbaldehyde](/img/structure/B3362097.png)




